3-[({[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid
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Overview
Description
3-(2-{[5-(1-BENZOFURAN-2-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)BENZOIC ACID is a complex organic compound that features a benzofuran ring, a triazole ring, and a benzoic acid moiety. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The presence of multiple functional groups within its structure allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-{[5-(1-BENZOFURAN-2-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)BENZOIC ACID typically involves multi-step organic synthesis. One common approach is to start with the preparation of the benzofuran ring, followed by the construction of the triazole ring, and finally, the coupling of these intermediates with benzoic acid derivatives.
Benzofuran Ring Synthesis: The benzofuran ring can be synthesized through various methods, including cyclization reactions of ortho-hydroxyaryl ketones with suitable electrophiles.
Triazole Ring Formation:
Coupling Reactions: The final step involves coupling the benzofuran and triazole intermediates with a benzoic acid derivative using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
3-(2-{[5-(1-BENZOFURAN-2-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)BENZOIC ACID can undergo various types of chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).
Major Products
Oxidation: Quinone derivatives of the benzofuran ring.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the electrophile used.
Scientific Research Applications
3-(2-{[5-(1-BENZOFURAN-2-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)BENZOIC ACID has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(2-{[5-(1-BENZOFURAN-2-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)BENZOIC ACID involves its interaction with specific molecular targets. The benzofuran and triazole rings can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like psoralen and angelicin, which also contain the benzofuran ring, are known for their biological activities.
Triazole Derivatives: Compounds such as fluconazole and itraconazole, which contain the triazole ring, are widely used as antifungal agents.
Uniqueness
3-(2-{[5-(1-BENZOFURAN-2-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)BENZOIC ACID is unique due to the combination of the benzofuran and triazole rings within a single molecule, which imparts a distinct set of chemical and biological properties
Properties
Molecular Formula |
C20H16N4O4S |
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Molecular Weight |
408.4 g/mol |
IUPAC Name |
3-[[2-[[5-(1-benzofuran-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoic acid |
InChI |
InChI=1S/C20H16N4O4S/c1-24-18(16-10-12-5-2-3-8-15(12)28-16)22-23-20(24)29-11-17(25)21-14-7-4-6-13(9-14)19(26)27/h2-10H,11H2,1H3,(H,21,25)(H,26,27) |
InChI Key |
VZGQXKGERFRDNZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC=CC(=C2)C(=O)O)C3=CC4=CC=CC=C4O3 |
Origin of Product |
United States |
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